molecular formula C12H16ClFN2O3 B2384551 Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride CAS No. 1494617-49-0

Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride

Cat. No.: B2384551
CAS No.: 1494617-49-0
M. Wt: 290.72
InChI Key: IAWBMBCJRHAZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride is a versatile chemical compound used in scientific research. Its unique properties enable its application in various fields, including pharmaceuticals, drug discovery, and medicinal chemistry. The compound has a CAS Number of 1494617-49-0 .


Molecular Structure Analysis

The molecular formula of this compound is C12H15FN2O3.ClH . The InChI code is 1S/C12H15FN2O3.ClH/c1-3-18-12(17)7(2)15-11(16)9-5-4-8(14)6-10(9)13;/h4-7H,3,14H2,1-2H3,(H,15,16);1H . The molecular weight is 290.72 .


Physical And Chemical Properties Analysis

This compound appears as a powder . It should be stored at room temperature .

Scientific Research Applications

Spectroscopic and Diffractometric Studies

Research on polymorphic forms of similar compounds has been conducted to understand their physical and chemical properties using spectroscopic and diffractometric techniques. For instance, studies on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride have characterized two polymorphic forms. These forms show minor but distinct differences in capillary powder X-ray diffraction patterns, suggesting analytical challenges for characterization (Vogt et al., 2013).

Antitumor Activity

A series of amino acid ester derivatives containing 5-fluorouracil, a compound with a somewhat similar structure to Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride, were synthesized and tested for their in vitro antitumor activity. One derivative showed a significant inhibitory effect against liver cancer BEL-7402, demonstrating the potential of such compounds in cancer research (Xiong et al., 2009).

Synthesis Efficiency

The efficiency of synthesis for amino acid ester derivatives has been enhanced using OxymaPure/DIC as a reagent. This method has shown superiority over traditional methods in terms of purity and yield, highlighting the importance of optimizing synthesis techniques for related compounds (El‐Faham et al., 2013).

Antinociceptive Activities

Research on enaminone compounds similar to this compound has explored their antinociceptive activities. This indicates potential applications in pain management and the study of pain pathways (Masocha et al., 2016).

Corrosion Inhibition

Diamine derivatives have been synthesized and investigated for their inhibitory action against the corrosion of mild steel in acidic solutions. This suggests potential industrial applications for related compounds in protecting materials from corrosion (Herrag et al., 2010).

Safety and Hazards

The safety data for Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride is currently unavailable online . For more assistance, it is recommended to request an SDS or contact customer service .

Properties

IUPAC Name

ethyl 2-[(4-amino-2-fluorobenzoyl)amino]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3.ClH/c1-3-18-12(17)7(2)15-11(16)9-5-4-8(14)6-10(9)13;/h4-7H,3,14H2,1-2H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWBMBCJRHAZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NC(=O)C1=C(C=C(C=C1)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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